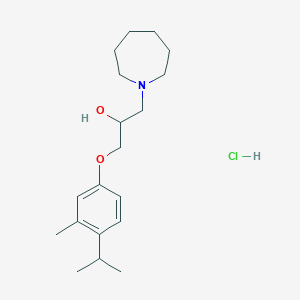
1-(1-azepanyl)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-azepanyl)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride, commonly known as AZI, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of beta-blockers, which are drugs that are commonly used to treat high blood pressure, heart failure, and other cardiovascular conditions. AZI is a relatively new compound, and its synthesis, mechanism of action, and physiological effects are still being studied.
Wissenschaftliche Forschungsanwendungen
AZI has been studied for its potential therapeutic applications in a variety of fields, including cardiovascular disease, cancer, and neurological disorders. In cardiovascular disease, AZI has been shown to have potential as a treatment for hypertension, heart failure, and arrhythmias. In cancer research, AZI has been studied for its potential to inhibit tumor growth and metastasis. In neurological disorders, AZI has been studied for its potential to improve cognitive function and reduce inflammation.
Wirkmechanismus
The exact mechanism of action of AZI is not fully understood, but it is known to be a beta-blocker that acts on beta-adrenergic receptors in the body. Beta-adrenergic receptors are proteins that are found in many tissues throughout the body, including the heart, lungs, and brain. When these receptors are activated, they can cause a variety of physiological responses, including increased heart rate, bronchodilation, and increased blood pressure. AZI is thought to block the effects of these receptors, which can lead to a reduction in heart rate, blood pressure, and other physiological responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AZI are still being studied, but some research has suggested that it may have anti-inflammatory properties, as well as the potential to improve cognitive function and reduce oxidative stress. In animal studies, AZI has been shown to reduce tumor growth and metastasis, as well as improve heart function in models of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AZI in lab experiments is that it is a relatively new compound, which means that there is still much to be learned about its properties and potential therapeutic applications. However, one limitation is that there is limited information available about its pharmacokinetics and pharmacodynamics, which can make it difficult to design experiments that accurately reflect its effects in the body.
Zukünftige Richtungen
There are many potential future directions for research on AZI, including further studies on its mechanism of action, potential therapeutic applications, and pharmacokinetics and pharmacodynamics. Additionally, future research could focus on developing new synthetic methods for AZI that are more efficient and cost-effective. Finally, more research is needed to determine the safety and efficacy of AZI in humans, which will be essential for its eventual clinical use.
In conclusion, 1-(1-azepanyl)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride, or AZI, is a promising new compound that has potential therapeutic applications in a variety of fields. Its synthesis method, mechanism of action, and physiological effects are still being studied, and there is much to be learned about its properties and potential uses. Future research will be essential for determining the safety and efficacy of AZI in humans, as well as developing new synthetic methods and exploring its potential therapeutic applications.
Synthesemethoden
The synthesis of AZI involves a multi-step process that begins with the reaction of 4-isopropyl-3-methylphenol with epichlorohydrin to form 1-chloro-3-(4-isopropyl-3-methylphenoxy)-2-propanol. This intermediate is then reacted with azepane to form 1-(1-azepanyl)-3-(4-isopropyl-3-methylphenoxy)-2-propanol. The final step involves the conversion of this compound to its hydrochloride salt form, which is the most commonly used form of AZI in research.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.ClH/c1-15(2)19-9-8-18(12-16(19)3)22-14-17(21)13-20-10-6-4-5-7-11-20;/h8-9,12,15,17,21H,4-7,10-11,13-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIHMBUBJOMPRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCCCCC2)O)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5164301.png)
![ethyl 4-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5164307.png)
![3-(2-{[2-(4-ethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5164326.png)
![4-{5-[4-(2-bromobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5164336.png)




![2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol](/img/structure/B5164356.png)
![2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5164363.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzenesulfonate](/img/structure/B5164378.png)
![N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5164386.png)
